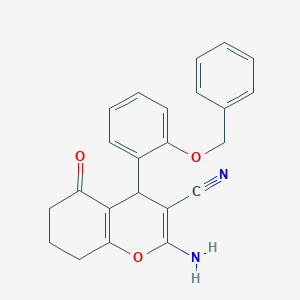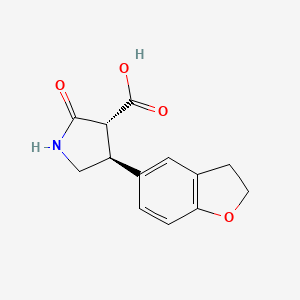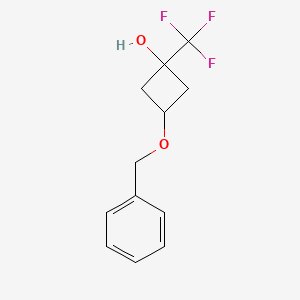
3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol is an organic compound that features a cyclobutanol ring substituted with a benzyloxy group and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol typically involves the trifluoromethylation of a cyclobutanol precursor. One common method is the use of Umemoto’s reagents for the direct introduction of the trifluoromethyl group . The reaction conditions often include the use of a base and a solvent such as dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors have been employed to achieve sustainable and efficient synthesis of various organic compounds, including those with trifluoromethyl groups .
化学反応の分析
Types of Reactions
3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxyl group to a hydrogen.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanone.
Reduction: Formation of 3-(Benzyloxy)cyclobutanol or 1-(trifluoromethyl)cyclobutanol.
Substitution: Formation of various substituted cyclobutanol derivatives depending on the nucleophile used.
科学的研究の応用
3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of 3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The benzyloxy group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(Benzyloxy)-1-methylcyclobutanol: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Benzyloxy)-1-ethylcyclobutanol: Contains an ethyl group instead of a trifluoromethyl group.
3-(Benzyloxy)-1-(difluoromethyl)cyclobutanol: Features a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(Benzyloxy)-1-(trifluoromethyl)cyclobutanol imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and potential for improved bioavailability compared to its analogs. These properties make it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H13F3O2 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC名 |
3-phenylmethoxy-1-(trifluoromethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)11(16)6-10(7-11)17-8-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2 |
InChIキー |
URNLOOKADMSDMV-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C(F)(F)F)O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-7-ethoxybenzo[d]thiazole](/img/structure/B15226521.png)
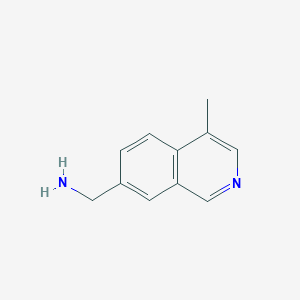
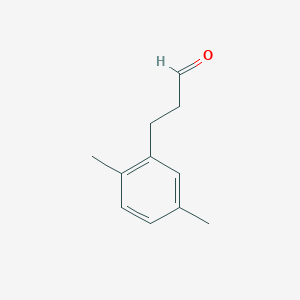
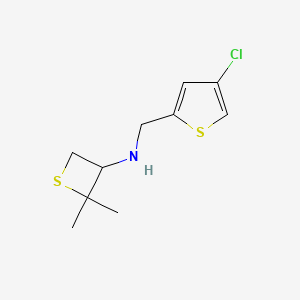


![5-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B15226581.png)
![2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B15226587.png)

